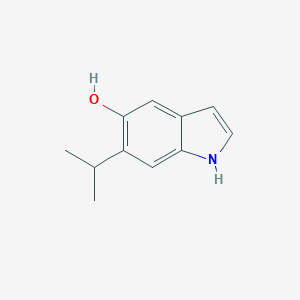

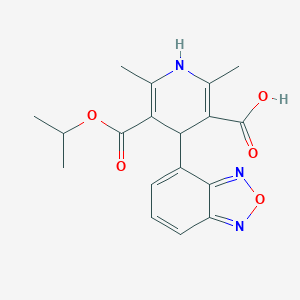

1-((2-Ethylhexyl)oxy)-4-methoxybenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts to improve yields and selectivity. For instance, the synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones as described in the second paper involves a palladium-catalyzed dearomative arylation/oxidation reaction, which is a sophisticated method that could potentially be adapted for the synthesis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene . The first paper discusses the identification of impurities in a 1,2-diethoxybenzene sample, which suggests that careful analysis is required to ensure the purity of synthesized compounds .

Molecular Structure Analysis

The third paper provides a detailed analysis of the molecular structure of a solvated compound using X-ray crystallography and AM1 molecular orbital methods . This type of analysis is crucial for understanding the conformation and geometry of organic molecules, which in turn affects their reactivity and physical properties. Although the compound studied is different, the methods described could be applied to determine the structure of this compound.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of this compound. However, the synthesis paper and the impurity identification paper imply that organic compounds can undergo a variety of reactions, and their reactivity can be influenced by the presence of functional groups and the overall molecular structure.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of this compound, they do highlight the importance of understanding these properties in the context of organic chemistry. The identification of impurities and the structural analysis suggest that properties such as solubility, boiling point, and stability are key to the practical use and analysis of organic compounds. The methods used in these papers could be employed to study the physical and chemical properties of this compound.

Wissenschaftliche Forschungsanwendungen

Kosmetikindustrie: Weichmacher und Haarpflegemittel

Diese Verbindung ist strukturell verwandt mit Inhaltsstoffen, die häufig in Hautcremes verwendet werden, wie z. B. 3-[(2-Ethylhexyl)oxy]-1,2-propandiol, bekannt als SENSIVA® SC50 . Es wirkt als Weichmacher und sorgt für eine weiche und beruhigende Wirkung auf die Haut, sowie als Haarpflegemittel und verbessert das Aussehen trockener oder geschädigter Haut, indem es Schuppen reduziert und die Geschmeidigkeit wiederherstellt.

Grüne Chemie: Synthese von Glycerin-Ethern

Die Synthese von Glycerin-Ethern, die in verschiedenen industriellen Anwendungen eine wichtige Rolle spielen, kann mit ähnlichen Verbindungen erfolgen. Diese Prozesse sind Teil von Initiativen der grünen Chemie, die darauf abzielen, schädliche Nebenprodukte zu reduzieren und die allgemeine Nachhaltigkeit der chemischen Produktion zu verbessern .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-ethylhexoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-4-6-7-13(5-2)12-17-15-10-8-14(16-3)9-11-15/h8-11,13H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRTUSZHEQXAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391618 | |

| Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146370-51-6 | |

| Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)